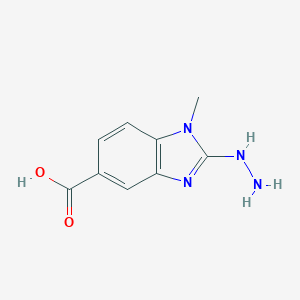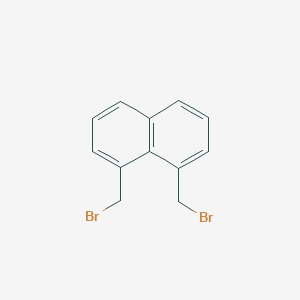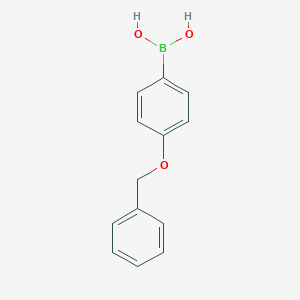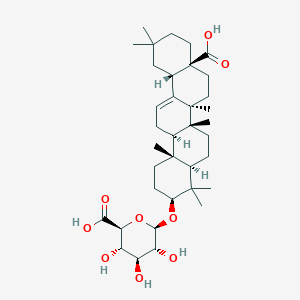
2-Hydrazinyl-1-methylbenzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole ring in a one-pot reaction . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair . The hydrazinyl group plays a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the hydrazinyl and carboxylic acid groups.
5-Nitrobenzimidazole: Contains a nitro group instead of the hydrazinyl group.
1-Methylbenzimidazole: Similar structure but without the hydrazinyl and carboxylic acid groups.
Uniqueness
These functional groups allow for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
114804-44-3 |
|---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
2-hydrazinyl-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-13-7-3-2-5(8(14)15)4-6(7)11-9(13)12-10/h2-4H,10H2,1H3,(H,11,12)(H,14,15) |
InChI-Schlüssel |
KZUQWAJOOFSFLA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN |
Synonyme |
1H-Benzimidazole-5-carboxylicacid,2-hydrazino-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-nitrobenzo[a]anthracen-11-ol](/img/structure/B51724.png)







